3-Bromo-4-(sec-butylamino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(sec-butylamino)benzonitrile is an organic compound with the molecular formula C11H13BrN2 and a molecular weight of 253.14 g/mol . This compound is characterized by the presence of a bromine atom, a sec-butylamino group, and a nitrile group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(sec-butylamino)benzonitrile typically involves the bromination of 4-(sec-butylamino)benzonitrile. One common method is the reaction of 4-(sec-butylamino)benzonitrile with bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as ionic liquids as solvents, can also be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(sec-butylamino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex aromatic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(sec-butylamino)benzonitrile is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(sec-butylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The sec-butylamino group can enhance the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzonitrile: Lacks the sec-butylamino group, making it less versatile in certain reactions.
3-Bromobenzonitrile: Similar structure but without the sec-butylamino group, leading to different reactivity and applications.
4-Bromo-2-nitrobenzonitrile: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
3-Bromo-4-(sec-butylamino)benzonitrile is unique due to the presence of the sec-butylamino group, which provides additional steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Eigenschaften
Molekularformel |
C11H13BrN2 |
---|---|
Molekulargewicht |
253.14 g/mol |
IUPAC-Name |
3-bromo-4-(butan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C11H13BrN2/c1-3-8(2)14-11-5-4-9(7-13)6-10(11)12/h4-6,8,14H,3H2,1-2H3 |
InChI-Schlüssel |
DUFZNMKDADBDQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=C(C=C(C=C1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.